molecular formula C28H27ClF2N8O5S B8103967 Dot1L-IN-4

Dot1L-IN-4

Cat. No.: B8103967
M. Wt: 661.1 g/mol
InChI Key: QJIMSJUUARCROQ-QFIPXVFZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dot1L-IN-4 is a potent inhibitor of the disruptor of telomeric silencing 1-like (DOT1L) enzyme, which is a histone methyltransferase responsible for the methylation of lysine 79 on histone H3 (H3K79). This compound has gained significant attention due to its potential therapeutic applications, particularly in the treatment of various cancers, including leukemia .

Preparation Methods

The synthesis of Dot1L-IN-4 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The synthetic route typically involves the use of organic solvents, catalysts, and reagents to achieve the desired chemical transformations. Industrial production methods may involve scaling up these reactions using optimized conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Dot1L-IN-4 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Dot1L-IN-4 has a wide range of scientific research applications. In chemistry, it is used as a tool compound to study the role of DOT1L in histone methylation and gene regulation. In biology, it is used to investigate the epigenetic mechanisms underlying various cellular processes. In medicine, this compound is being explored as a potential therapeutic agent for the treatment of cancers, particularly those involving aberrant DOT1L activity, such as mixed lineage leukemia (MLL)-rearranged leukemias . Additionally, it has applications in the study of other diseases where DOT1L plays a role, such as fibrosis and cardiovascular diseases .

Mechanism of Action

Dot1L-IN-4 exerts its effects by inhibiting the enzymatic activity of DOT1L, thereby preventing the methylation of lysine 79 on histone H3. This inhibition disrupts the epigenetic regulation of gene expression, leading to changes in chromatin structure and gene transcription. The molecular targets of this compound include the DOT1L enzyme and its associated pathways, which are involved in the regulation of cell proliferation, differentiation, and survival .

Properties

IUPAC Name

1-N-[(S)-(3-chloropyridin-2-yl)-(2,2-difluoro-1,3-benzodioxol-4-yl)methyl]-2-N-(4-methoxy-6-piperazin-1-yl-1,3,5-triazin-2-yl)-4-methylsulfonylbenzene-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27ClF2N8O5S/c1-42-27-37-25(36-26(38-27)39-13-11-32-12-14-39)35-20-15-16(45(2,40)41)8-9-19(20)34-22(23-18(29)6-4-10-33-23)17-5-3-7-21-24(17)44-28(30,31)43-21/h3-10,15,22,32,34H,11-14H2,1-2H3,(H,35,36,37,38)/t22-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJIMSJUUARCROQ-QFIPXVFZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC(=N1)N2CCNCC2)NC3=C(C=CC(=C3)S(=O)(=O)C)NC(C4=C5C(=CC=C4)OC(O5)(F)F)C6=C(C=CC=N6)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=NC(=NC(=N1)N2CCNCC2)NC3=C(C=CC(=C3)S(=O)(=O)C)N[C@@H](C4=C5C(=CC=C4)OC(O5)(F)F)C6=C(C=CC=N6)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27ClF2N8O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

661.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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